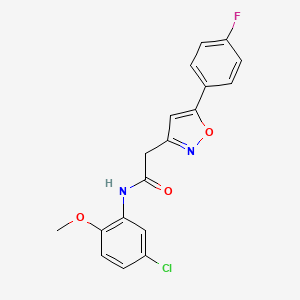
N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism in Herbicides
Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have been conducted to understand their metabolism in liver microsomes of humans and rats. This research has implications for evaluating the environmental and health impacts of these chemicals. These studies show how chloroacetamide herbicides undergo complex metabolic pathways, potentially leading to carcinogenic compounds, highlighting the importance of understanding these processes for safety assessments (Coleman et al., 2000).
Inhibition of Fatty Acid Synthesis
Research has demonstrated that chloroacetamide herbicides, such as alachlor and metazachlor, can inhibit fatty acid synthesis in certain algae species. This is significant for understanding the mode of action of these herbicides and their potential environmental impacts, particularly in aquatic environments (Weisshaar & Böger, 1989).
Anti-inflammatory Activity
The synthesis and pharmacological evaluation of novel acetamide derivatives have shown potential anti-inflammatory activity. This kind of research indicates the therapeutic potential of acetamide derivatives in treating inflammation and possibly other conditions (Sunder & Maleraju, 2013).
Novel Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds related to acetamides, have explored their potential as novel antipsychotic agents. These findings suggest the versatility of acetamide derivatives in drug development, offering new avenues for treating psychiatric disorders (Wise et al., 1987).
Environmental Impact and Detection
Research on the environmental presence and detection methodologies for herbicides like alachlor and metolachlor and their degradation products has been essential for monitoring and assessing the ecological impact of these substances. Understanding their adsorption, mobility, and degradation in soil and water helps in developing strategies for mitigating their environmental footprint (Zimmerman et al., 2002).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-16-7-4-12(19)8-15(16)21-18(23)10-14-9-17(25-22-14)11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPCBYCMLVMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)

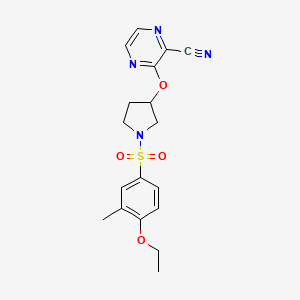
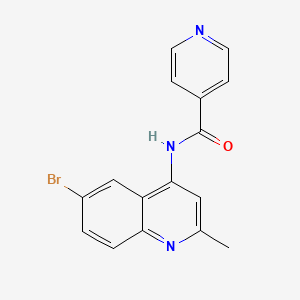
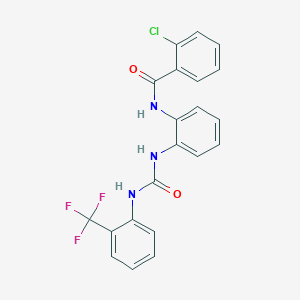

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)
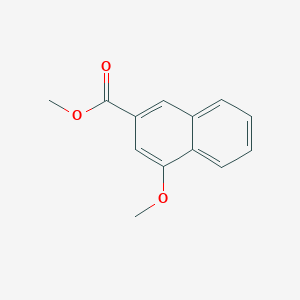
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
